molecular formula C19H14F3N5O2 B2375369 4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380078-43-1

4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2375369
CAS No.: 2380078-43-1
M. Wt: 401.349
InChI Key: HUEFWJDTAGMLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactionsThe trifluoromethyl group is then introduced to the pyridine ring, and finally, the piperazinone moiety is attached through a series of coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The piperazinone structure may interact with various enzymes, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its trifluoromethyl group enhances stability and bioavailability, while the quinoxaline and piperazinone moieties provide versatile reactivity and biological activity .

Properties

IUPAC Name

4-(quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N5O2/c20-19(21,22)16-10-13(3-4-25-16)27-8-7-26(11-17(27)28)18(29)12-1-2-14-15(9-12)24-6-5-23-14/h1-6,9-10H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEFWJDTAGMLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=NC=CN=C3C=C2)C4=CC(=NC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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